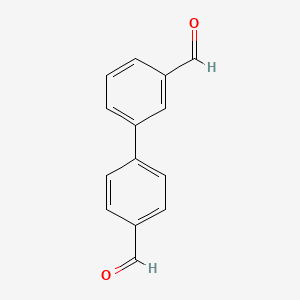

Biphenyl-3,4'-dicarbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

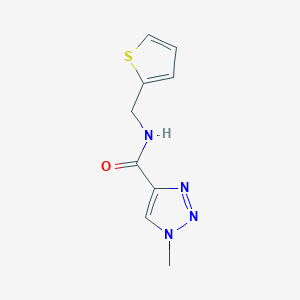

Biphenyl-3,4’-dicarbaldehyde is a chemical compound with the molecular formula C14H10O2 . It has an average mass of 210.228 Da and a monoisotopic mass of 210.068085 Da .

Synthesis Analysis

Biphenyl-3,4’-dicarbaldehyde can be synthesized through various methods. For instance, it can be prepared by the self-condensation of bifunctional monomers . In another method, it was synthesized by heating 4,6-dichloro-1,3,5-triazin derivatives with a solution of o-dichlorobenzene (ODCB) with AlCl3, followed by adding a biphenyl solution of ODCB .Molecular Structure Analysis

The molecular structure of Biphenyl-3,4’-dicarbaldehyde consists of two benzene rings linked at the [1,1’] position . It has two hydrogen bond acceptors, no hydrogen bond donors, and three freely rotating bonds .Chemical Reactions Analysis

Biphenyl-3,4’-dicarbaldehyde can participate in various chemical reactions. For example, it can undergo condensation with a dialdehyde longer than terephthalaldehyde (TPA) to produce dual-pore covalent organic frameworks (COFs) with larger pore sizes .Physical And Chemical Properties Analysis

Biphenyl-3,4’-dicarbaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 391.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 64.1±3.0 kJ/mol and a flash point of 146.8±22.9 °C . Its index of refraction is 1.643, and it has a molar refractivity of 64.4±0.3 cm3 .Aplicaciones Científicas De Investigación

Covalent Organic Frameworks (COFs)

- Application : Biphenyl-3,4’-dicarbaldehyde serves as a building block for 2D COFs. These frameworks find applications in gas storage, separation, sensing, catalysis, drug delivery, energy storage, and optoelectronic devices .

Heteropore COFs with Hierarchical Porosity

Functionalized Biphenyl Derivatives in Medicinal Chemistry

- Biological and Medicinal Applications :

Polychlorinated Biphenyls (PCBs)

- Applications :

Morita-Baylis-Hillman (MBH) Reactions

- Applications : These derivatives can be further transformed, leading to diverse structures with potential applications .

Precursor for Tripodal Salicylaldehyde

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of [1,1’-Biphenyl]-3,4’-dicarbaldehyde, also known as Biphenyl-3,4’-dicarbaldehyde, are the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) . These proteins play a crucial role in the immune system’s response to cancer cells. By targeting these proteins, Biphenyl-3,4’-dicarbaldehyde can potentially influence the immune system’s ability to recognize and destroy cancer cells .

Mode of Action

Biphenyl-3,4’-dicarbaldehyde interacts with its targets, PD-1 and PD-L1, by inhibiting their interaction . This inhibition can prevent the suppression of the immune response against cancer cells, allowing the immune system to more effectively attack and destroy these cells .

Biochemical Pathways

The action of Biphenyl-3,4’-dicarbaldehyde affects the PD-1/PD-L1 pathway . This pathway is involved in the immune system’s response to cancer cells. By inhibiting the interaction between PD-1 and PD-L1, Biphenyl-3,4’-dicarbaldehyde can enhance the immune system’s ability to recognize and destroy cancer cells .

Pharmacokinetics

It is known that small molecule inhibitors like biphenyl-3,4’-dicarbaldehyde generally have advantages such as oral bioavailability, high tumor penetration, and better pharmacokinetic properties .

Result of Action

The molecular and cellular effects of Biphenyl-3,4’-dicarbaldehyde’s action primarily involve the enhancement of the immune system’s response to cancer cells. By inhibiting the interaction between PD-1 and PD-L1, Biphenyl-3,4’-dicarbaldehyde can prevent the suppression of the immune response, allowing the immune system to more effectively recognize and destroy cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Biphenyl-3,4’-dicarbaldehyde. It is generally understood that factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of many chemical compounds .

Propiedades

IUPAC Name |

3-(4-formylphenyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-9-11-4-6-13(7-5-11)14-3-1-2-12(8-14)10-16/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIGOKCIGYXXPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)C=O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-3,4'-dicarbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

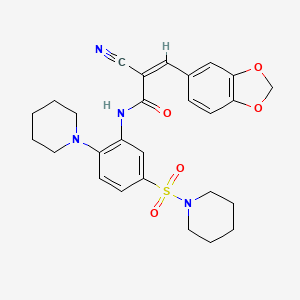

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2718943.png)

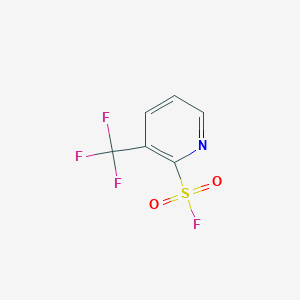

![[2-[(2-methoxybenzoyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2718949.png)

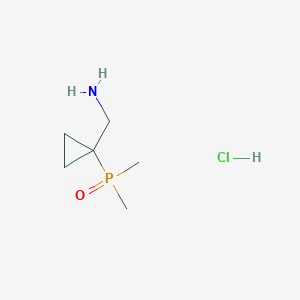

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2718955.png)

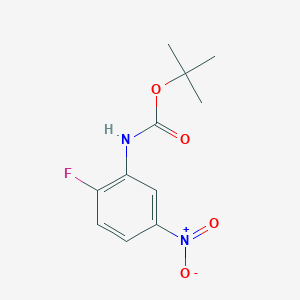

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2718956.png)

![3-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2718963.png)

![ethyl 7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2718965.png)